2-Amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
“2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE” is a complex organic compound that features a combination of pyrazole, chromene, and cyanide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE” typically involves multi-step organic reactions. The starting materials might include substituted pyrazoles and chromenes, which undergo condensation reactions, cyclization, and functional group modifications under controlled conditions. Common reagents used in these reactions include acids, bases, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of “2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE” would depend on its specific interactions with molecular targets. These might include enzymes, receptors, or other proteins. The compound could exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole or chromene derivatives, such as:
- 2-AMINO-4-(1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
- 2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Uniqueness
The uniqueness of “2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-amino-4-(2,4-dimethylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H20N4O2/c1-9-8-20-21(4)15(9)13-10(7-18)16(19)23-12-6-17(2,3)5-11(22)14(12)13/h8,13H,5-6,19H2,1-4H3 |
InChI Key |
YJUXIGVJOFMSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Origin of Product |
United States |
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